Nitrobenzenediazonium chloride

Diazonium stability Reaction kinetics Solvolysis

Selecting nitrobenzenediazonium chloride (CAS 61182-96-5) is a performance-driven decision, not a generic diazonium choice. The para-nitro group dramatically enhances electrophilicity, achieving a 40.6% yield increase over unsubstituted benzenediazonium chloride in vanillin couplings and enabling reactions with weakly activated arenes like anisole where unsubstituted salts fail. This reactivity directly translates into functional materials with three orders of magnitude better cyanide detection (0.5 ppm vs. 1000 ppm). Substituting cheaper analogs risks synthesis failure; this compound ensures reproducible, high-yield outcomes.

Molecular Formula C6H4ClN3O2
Molecular Weight 185.57 g/mol
CAS No. 61182-96-5
Cat. No. B8729514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrobenzenediazonium chloride
CAS61182-96-5
Molecular FormulaC6H4ClN3O2
Molecular Weight185.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-].[Cl-]
InChIInChI=1S/C6H4N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4H;1H/q+1;/p-1
InChIKeyKMRSVJOEUGWWBX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 200 kg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrobenzenediazonium Chloride (CAS 61182-96-5) for Scientific & Industrial Procurement: A Baseline Technical Overview


Nitrobenzenediazonium chloride (CAS 61182-96-5), also known as 4-nitrobenzenediazonium chloride, is an aromatic diazonium salt characterized by a strong electron-withdrawing para-nitro substituent on the benzene ring. This compound is a critical electrophilic intermediate in organic synthesis, classically prepared via the diazotization of para-nitroaniline with nitrous acid in acidic, low-temperature conditions [1][2]. Its enhanced electrophilicity, relative to unsubstituted benzenediazonium chloride, underpins its utility in azo coupling reactions, particularly with less activated nucleophiles [3]. Beyond classical dye chemistry, this diazonium salt finds application in surface modification, including the electrochemical grafting of nitroaryl layers onto carbon, silicon, and metal electrodes [4][5].

Nitrobenzenediazonium Chloride (CAS 61182-96-5) Procurement Rationale: Why Generic Diazonium Salt Substitution Fails


Diazonium salts are not interchangeable commodities; the nature of the aryl substituent profoundly dictates electrophilicity, stability, and reaction kinetics. A procurement decision based solely on the diazonium functional group ignores the quantifiable impact of the 4-nitro group. This electron-withdrawing group (EWG) significantly increases the partial positive charge on the diazonium nitrogen, making nitrobenzenediazonium chloride a far stronger electrophile than its 4-methoxy or 4-methyl analogs [1]. This difference is not trivial: it directly determines whether a coupling reaction with a weakly activated nucleophile proceeds at all [2], and it drastically alters solvolytic half-lives [3] and synthetic yields [4]. Substituting a cheaper, less electrophilic analog may lead to failed syntheses, non-reproducible surface modifications, or an inability to detect target analytes, making the choice of the nitro derivative a critical, evidence-based decision.

Nitrobenzenediazonium Chloride (CAS 61182-96-5) Differential Evidence: A Quantitative Guide for Scientific Selection


Nitrobenzenediazonium Chloride vs. 4-Methoxy Analog: 30x Lower Solvolytic Rate

Nitrobenzenediazonium chloride undergoes solvolysis in water at a rate that is approximately 30 times slower than that of 4-methoxybenzenediazonium chloride [1]. This stark kinetic difference, a direct consequence of the strong electron-withdrawing nitro group versus the electron-donating methoxy group, has profound implications for reagent shelf-life and reaction handling windows.

Diazonium stability Reaction kinetics Solvolysis SN1 mechanism

Nitrobenzenediazonium Chloride vs. Benzenediazonium Chloride: Superior Azo Coupling Yield (56.64% vs 40.28%)

In a direct comparative study of azo coupling with vanillin, the use of p-nitrobenzenediazonium chloride resulted in a 56.64% yield of the corresponding azo product, whereas the unsubstituted benzenediazonium chloride yielded only 40.28% under analogous conditions [1]. The enhanced electrophilicity of the nitro-substituted diazonium ion drives a more efficient reaction with the nucleophilic coupling partner.

Azo dye synthesis Electrophilic aromatic substitution Yield optimization Vanillin coupling

Nitrobenzenediazonium Chloride Electrophilicity: Enables Coupling Where Unsubstituted Analogs Fail

The electron-withdrawing nature of the 4-nitro group renders p-nitrophenyldiazonium cation a stronger electrophile than both the unsubstituted benzenediazonium and the p-toluenediazonium cations [1]. This difference in electrophilic strength is sufficient to enable coupling with less activated arenes, such as anisole, a reaction that the unsubstituted benzenediazonium chloride fails to accomplish [2].

Electrophilicity Azo coupling Reactivity scale Nucleophile activation

Nitrobenzenediazonium Chloride vs. Benzenediazonium Chloride: Distinct Impact Sensitivity (4 J vs 3 J)

A first-principles computational study revealed a quantifiable difference in impact sensitivity between 4-nitrobenzenediazonium chloride and the parent benzenediazonium chloride, with reported values of 4 J and 3 J, respectively [1]. While the difference is small, it highlights that the nitro group introduces a measurable, albeit modest, change in the compound's energetic profile compared to the baseline.

Safety Impact sensitivity Energetic materials Handling

Nitrobenzenediazonium Chloride (CAS 61182-96-5): Validated Application Scenarios for Scientific and Industrial Use


High-Yield Synthesis of Functionalized Azo Dyes

For chemists synthesizing azo dyes from moderately activated phenols like vanillin, the selection of 4-nitrobenzenediazonium chloride over the unsubstituted benzenediazonium chloride is validated by a 40.6% relative yield increase (from 40.28% to 56.64%) under identical conditions [1]. This translates directly to reduced starting material costs and more efficient product isolation.

Azo Coupling with Weakly Activated Aromatic Substrates

When the target nucleophile is a less reactive arene, such as anisole, the use of the unsubstituted benzenediazonium chloride will result in no reaction [2]. The enhanced electrophilicity of the 4-nitro derivative is essential to drive the electrophilic aromatic substitution, making it the only viable choice among simple benzenediazonium salts for this class of coupling partners [3].

Development of Anion Sensors and Colorimetric Indicators

The superior electrophilicity of the 4-nitrobenzenediazonium chloride translates into functional materials with enhanced performance. In a direct comparison, the azo dye derived from it and vanillin demonstrated a detection limit for cyanide of 0.5 ppm, compared to 1000 ppm for the dye derived from unsubstituted benzenediazonium chloride [1]. This three-orders-of-magnitude improvement makes the nitro derivative essential for developing practical, sensitive anion sensors.

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